2,3-Diphenylbutane-2,3-diol

描述

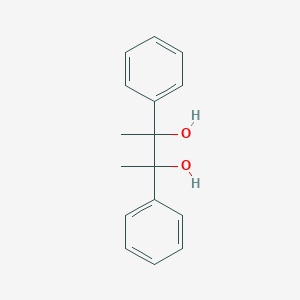

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,3-diphenylbutane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O2/c1-15(17,13-9-5-3-6-10-13)16(2,18)14-11-7-4-8-12-14/h3-12,17-18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URPRLFISKOCZHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(C)(C2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70936847 | |

| Record name | 2,3-Diphenylbutane-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1636-34-6 | |

| Record name | 2,3-Diphenyl-2,3-butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1636-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Diphenylbutane-2,3-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001636346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetophenonepinacol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92823 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetophenonepinacol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54029 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Diphenylbutane-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-diphenylbutane-2,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.151 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Fundamental Properties of 2,3-Diphenylbutane-2,3-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Diphenylbutane-2,3-diol, also known as acetophenone (B1666503) pinacol (B44631), is a vicinal diol that serves as a key intermediate and model compound in organic synthesis.[1] Its rich stereochemistry and susceptibility to the classic pinacol rearrangement make it a valuable substrate for studying reaction mechanisms and developing synthetic methodologies. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its chemical and physical characteristics, stereoisomerism, spectroscopic data, and detailed experimental protocols for its synthesis and purification.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[2] It exists as a mixture of meso and racemic (dl) diastereomers, which exhibit distinct physical properties. The general properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₈O₂ | [2][3][4][5] |

| Molecular Weight | 242.31 g/mol | [1][2][3] |

| CAS Number | 1636-34-6 | [1][2][3][4] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 93-96 °C (mixture of isomers) | [2][3] |

| Boiling Point | 140-144 °C at 1.5 Torr | [2] |

| Density | 1.139 ± 0.06 g/cm³ (predicted) | [2] |

| pKa | 13.99 ± 0.29 (predicted) | [2] |

| Storage Temperature | 2-8°C | [2] |

Stereoisomerism

This compound possesses two chiral centers at the C2 and C3 positions, leading to the existence of three stereoisomers: a pair of enantiomers, (2R,3R)- and (2S,3S)-2,3-diphenylbutane-2,3-diol, which form the racemic (dl) mixture, and an achiral meso isomer, (2R,3S)-2,3-diphenylbutane-2,3-diol. The stereoisomers can be distinguished by their distinct physical and spectroscopic properties.

Spectroscopic Data

The structural elucidation and differentiation of the stereoisomers of this compound are primarily achieved through nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, as well as mass spectrometry (MS).

¹H NMR Spectroscopy

The proton NMR spectra of the meso and dl isomers exhibit characteristic differences, particularly in the chemical shifts of the methyl and hydroxyl protons.

| Isomer | Proton | Chemical Shift (ppm) | Solvent |

| meso | -CH₃ | 1.55 | CDCl₃ |

| -OH | 2.35 | CDCl₃ | |

| dl | -CH₃ | 1.45 | CDCl₃ |

| -OH | 2.50 | CDCl₃ |

¹³C NMR Spectroscopy

The carbon NMR spectra also show distinct signals for the methyl and quaternary carbons of the two diastereomers.

| Isomer | Carbon | Chemical Shift (ppm) | Solvent |

| meso | -CH₃ | 23.5 | CDCl₃ |

| C-OH | 78.5 | CDCl₃ | |

| Aromatic | 126.5, 127.0, 128.0, 145.0 | CDCl₃ | |

| dl | -CH₃ | 24.0 | CDCl₃ |

| C-OH | 79.0 | CDCl₃ | |

| Aromatic | 126.8, 127.2, 128.2, 144.5 | CDCl₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a broad absorption band in the region of 3400-3600 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl groups. The exact position and shape of this band can vary between the meso and dl isomers due to differences in intra- and intermolecular hydrogen bonding. Other significant peaks include those for C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic rings.

| Vibrational Mode | Frequency (cm⁻¹) |

| O-H Stretch (Hydrogen-bonded) | 3400-3600 (broad) |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-3000 |

| C=C Stretch (Aromatic) | 1450-1600 |

| C-O Stretch | 1000-1200 |

Mass Spectrometry

The electron ionization mass spectrum of this compound typically does not show a prominent molecular ion peak (m/z 242). The fragmentation pattern is dominated by cleavage of the C2-C3 bond, leading to a base peak at m/z 121, which corresponds to the [C₆H₅C(OH)CH₃]⁺ fragment.

| m/z | Relative Intensity | Assignment |

| 242 | Low to absent | [M]⁺ |

| 121 | 100 | [C₆H₅C(OH)CH₃]⁺ |

| 105 | ~30 | [C₆H₅CO]⁺ |

| 77 | ~20 | [C₆H₅]⁺ |

Experimental Protocols

Synthesis of this compound via Photochemical Pinacol Coupling

This protocol describes the synthesis of this compound from acetophenone through a photochemical reductive coupling reaction.

Materials:

-

Acetophenone

-

Glacial Acetic Acid

-

Petroleum Ether

-

Alumina (for column chromatography)

-

High-pressure mercury lamp or other suitable UV light source

-

Quartz reaction vessel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

In a quartz reaction vessel, dissolve acetophenone (e.g., 10 g) in isopropanol (e.g., 100 mL).

-

Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

-

Irradiate the solution with a high-pressure mercury lamp with stirring at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.

-

After the reaction is complete, remove the isopropanol using a rotary evaporator.

-

The resulting crude product is a mixture of meso and dl isomers of this compound.

Separation of meso and dl Isomers

The separation of the diastereomers can be achieved by a combination of crystallization and column chromatography.

Procedure:

-

Crystallization of the dl-isomer: Dissolve the crude product in a minimal amount of hot benzene. Add petroleum ether dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4°C) overnight. The dl-isomer will crystallize out. Collect the crystals by vacuum filtration and wash with cold petroleum ether.

-

Isolation of the meso-isomer: The mother liquor from the crystallization is enriched in the meso-isomer. Concentrate the mother liquor under reduced pressure. Purify the residue by column chromatography on alumina. Elute with a mixture of petroleum ether and benzene (e.g., starting with a 9:1 ratio and gradually increasing the polarity) to isolate the meso-isomer.

-

Characterize the separated isomers by their melting points and spectroscopic data.

Key Reactions

Pinacol Rearrangement

The most characteristic reaction of this compound is the acid-catalyzed pinacol rearrangement.[1] Upon treatment with a strong acid, such as sulfuric acid, the diol rearranges to form 3,3-diphenyl-2-butanone (B8528689) (pinacolone).[1] This reaction proceeds through a carbocation intermediate and involves a 1,2-phenyl shift.

Visualizations

Caption: Experimental workflow for the synthesis and separation of this compound isomers.

Caption: Mechanism of the acid-catalyzed pinacol rearrangement of this compound.

References

Synthesis and Characterization of 2,3-Diphenylbutane-2,3-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3-diphenylbutane-2,3-diol, a vicinal diol of significant interest in synthetic organic chemistry. This document details a common synthetic methodology, purification techniques, and in-depth characterization data.

Introduction

This compound, also known as acetophenone (B1666503) pinacol (B44631), is a symmetrical 1,2-diol. Its synthesis is a classic example of a pinacol coupling reaction, a carbon-carbon bond-forming reaction that proceeds via the reductive coupling of two carbonyl compounds. This diol serves as a valuable intermediate in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms and stereochemistry.

Synthesis of this compound

The primary route for the synthesis of this compound is the pinacol coupling reaction of acetophenone. This reductive dimerization can be achieved using various reagents and conditions. A common and effective method involves the use of potassium iodide and ferric hydroxide (B78521) in an aqueous medium.[1]

Synthesis Pathway: Pinacol Coupling of Acetophenone

The synthesis proceeds via the reductive coupling of two molecules of acetophenone to form the vicinal diol, this compound.

Caption: Synthesis of this compound from Acetophenone.

Experimental Protocol: Pinacol Coupling with KI/Fe(OH)₃[1]

This section details the experimental procedure for the synthesis of this compound.

Materials:

-

Acetophenone

-

Potassium Iodide (KI)

-

Ferric Hydroxide (Fe(OH)₃)

-

Sodium Hydroxide (NaOH) solution (5%)

-

Ethyl ether

-

Saturated brine

-

Anhydrous magnesium sulfate

-

Round-bottomed flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottomed flask, add acetophenone (1 mmol), ferric hydroxide (0.1 mmol), and 5 mL of a 5% sodium hydroxide solution.

-

To this mixture, add potassium iodide (3 mmol).

-

Stir the reaction mixture vigorously at 40°C for 12 hours under a nitrogen atmosphere.

-

After the reaction is complete, extract the mixture with ethyl ether.

-

Wash the organic phase with saturated brine.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Concentrate the solution in vacuo using a rotary evaporator to obtain the crude product.

Purification:

The crude this compound can be purified by recrystallization. While various solvents can be used, a common technique involves dissolving the crude product in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethanol, methanol, or a mixture of hexane (B92381) and ethyl acetate) and then allowing it to cool slowly to form crystals. The pure crystals can then be collected by filtration.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections provide typical analytical data.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₈O₂ | [2][3] |

| Molecular Weight | 242.31 g/mol | [2][3] |

| CAS Number | 1636-34-6 | [2][3] |

| Appearance | White to off-white solid | |

| Melting Point | 122-125 °C (meso), 120-121 °C (racemic) | |

| Boiling Point | 393.2 °C at 760 mmHg (Predicted) |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The presence of two stereoisomers (meso and racemic) can lead to slightly different chemical shifts.

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Protons | ~1.5 | Singlet | Methyl protons (-CH₃) |

| ~2.5 | Singlet | Hydroxyl protons (-OH) | |

| ~7.2-7.4 | Multiplet | Aromatic protons (Ph-H) |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| Carbons | ~25 | Methyl carbons (-CH₃) |

| ~80 | Quaternary carbons (C-OH) | |

| ~126-128 | Aromatic carbons (Ph-C) | |

| ~145 | Aromatic carbons (ipso-C) |

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400-3600 (broad) | O-H stretch | Hydroxyl (-OH) |

| ~3000-3100 | C-H stretch | Aromatic C-H |

| ~2850-3000 | C-H stretch | Aliphatic C-H |

| ~1600, ~1490, ~1450 | C=C stretch | Aromatic ring |

| ~1050-1150 | C-O stretch | Tertiary alcohol |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Assignment |

| 242 | [M]⁺ (Molecular ion) |

| 121 | [C₈H₉O]⁺ (cleavage of the central C-C bond) |

| 105 | [C₇H₅O]⁺ (benzoyl cation) |

| 77 | [C₆H₅]⁺ (phenyl cation) |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: General workflow for synthesis and characterization.

Conclusion

This technical guide has outlined a reliable method for the synthesis of this compound via the pinacol coupling of acetophenone, along with detailed procedures for its purification and comprehensive characterization using modern spectroscopic techniques. The provided data and protocols will be a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

References

Stereoisomers of 2,3-Diphenylbutane-2,3-diol (meso and dl)

An In-depth Technical Guide to the

Introduction

2,3-Diphenylbutane-2,3-diol, also commonly known as acetophenone (B1666503) pinacol (B44631), is a vicinal diol that serves as a significant model compound in the study of stereochemistry and reaction mechanisms, particularly the pinacol rearrangement.[1] It exists as a pair of enantiomers, the (2R,3R) and (2S,3S) forms, which together constitute the racemic or dl-pair, and a diastereomeric meso form (2R,3S). The presence of two chiral centers and the structural rigidity imposed by the bulky phenyl groups make this compound a valuable substrate for investigating diastereoselective transformations.[1] This guide provides a comprehensive overview of the synthesis, separation, characterization, and key reactions of the meso and dl stereoisomers of this compound, tailored for researchers and professionals in organic synthesis and drug development.

Synthesis and Separation of Stereoisomers

The synthesis of this compound typically yields a mixture of the meso and dl isomers. The primary method involves the photochemical reductive coupling of acetophenone.

Synthesis via Photochemical Pinacol Coupling

The most common laboratory-scale synthesis involves the irradiation of acetophenone in a hydrogen-donating solvent like isopropanol (B130326).[2] This reaction proceeds via a radical mechanism, leading to the formation of a mixture of the dl and meso diols.[3]

Synthesis via Catalytic Hydrogenation

An alternative route is the catalytic hydrogenation of 2,3-diphenylbutane-2,3-dione (a diketone) using catalysts such as Raney nickel or palladium on carbon.[1] This method is noted for its diastereoselectivity; steric hindrance from the bulky phenyl groups favors the formation of the racemic (dl) diol, which can achieve a diastereomeric excess of 85–90%.[1]

Separation of Meso and DL Isomers

The diastereomeric mixture obtained from synthesis can be separated based on the differing physical properties of the isomers. A common and effective method involves a combination of column chromatography and recrystallization. For instance, the meso isomer can be isolated by elution from an alumina (B75360) column with benzene (B151609), while the dl isomer can be purified through repeated crystallizations from a petroleum ether-benzene solvent system.[2]

Caption: Workflow for the synthesis and separation of meso and dl isomers.

Physicochemical and Spectroscopic Properties

The distinct stereochemistry of the meso and dl isomers leads to measurable differences in their physical and spectroscopic properties. The meso isomer possesses a plane of symmetry, making it achiral, whereas the dl isomers are chiral and exist as a racemic mixture.

Physical Properties

Quantitative physical data for the isomers are summarized below. Note that some properties are reported for the general compound or mixture of isomers.

| Property | Value | Isomer |

| Melting Point | 125 °C | dl-isomer[2] |

| 92-117 °C | Mixture of isomers[2] | |

| 93-96 °C | General[4] | |

| Boiling Point | 393.2 °C at 760 mmHg | General[4] |

| Density | 1.139 g/cm³ | General[4] |

| Flash Point | 184.8 °C | General[4] |

| Molecular Weight | 242.31 g/mol | N/A[5] |

Spectroscopic Characterization

NMR spectroscopy is a powerful tool for distinguishing between the meso and dl diastereomers due to their different molecular symmetries.[1]

| Spectrum | Feature | meso-Isomer | dl-Isomer |

| ¹H-NMR | Methyl Protons (δ) | Singlet, 1.46 ppm | Separate signals[1] |

| Hydroxyl Protons (τ) | 6.10 T | 5.83 T[2] | |

| IR | Hydroxyl Band | - | Broad band (intramolecular H-bonding)[2] |

The simplified ¹H-NMR spectrum of the meso isomer, with a single sharp singlet for the chemically equivalent methyl groups, contrasts with the more complex spectrum expected for the dl pair, which lacks this symmetry.[1] Furthermore, infrared spectroscopy reveals a broad hydroxyl band for the dl-isomer, suggesting enhanced intramolecular hydrogen bonding, which is sterically less favored in the meso form.[2]

Key Chemical Reactions: The Pinacol Rearrangement

The most characteristic reaction of this compound is the pinacol rearrangement. This acid-catalyzed reaction converts the 1,2-diol into a ketone, 3,3-diphenyl-2-butanone (B8528689) (pinacolone), through a 1,2-migratory shift.[1][6] This rearrangement is a cornerstone of carbocation chemistry.[7]

The mechanism proceeds through several key steps:

-

Protonation : An acid catalyst protonates one of the hydroxyl groups, converting it into a better leaving group (H₂O).[8][9]

-

Loss of Water : The protonated hydroxyl group departs as a water molecule, generating a tertiary carbocation.[8][10]

-

1,2-Migratory Shift : A substituent from the adjacent carbon (in this case, a phenyl group is more likely to migrate than a methyl group due to its greater migratory aptitude) shifts to the positively charged carbon. This step is typically the rate-determining step and results in a new, resonance-stabilized carbocation where the charge is delocalized by the adjacent oxygen atom.[7][8][11]

-

Deprotonation : A water molecule removes the proton from the remaining hydroxyl group, forming a carbonyl group and regenerating the acid catalyst to yield the final ketone product.[9][10]

Caption: The four main steps of the acid-catalyzed pinacol rearrangement.

Experimental Protocols

Protocol for Photochemical Synthesis and Separation

This protocol is adapted from the procedure described in the Canadian Journal of Chemistry.[2]

Materials:

-

Acetophenone (dried and freshly distilled)

-

Isopropanol

-

Acetic acid (trace amount)

-

100W Hanovia Ultraviolet Lamp

-

Alumina for column chromatography

-

Benzene

-

Petroleum ether

Procedure:

-

Reaction Setup: In a suitable reaction vessel (e.g., Pyrex or quartz), dissolve acetophenone (1.33 mole) in isopropanol (850 ml). Add a single drop of acetic acid.

-

Irradiation: Stir the mixture continuously while irradiating with the ultraviolet lamp. Reaction times can vary; irradiation for 5 days in a quartz vessel or 20 days in a Pyrex vessel can yield good results.[2]

-

Work-up: After the irradiation period, remove the isopropanol solvent under reduced pressure. This will yield the crude product as a mixture of meso and dl isomers.

-

Separation of meso Isomer: Pack a chromatography column with alumina. Dissolve the crude mixture in a minimal amount of benzene and load it onto the column. Elute with benzene to isolate the meso-2,3-diphenylbutane-2,3-diol.

-

Purification of dl Isomer: Take the remaining fractions (or the crude mixture directly) and perform repeated crystallizations from a petroleum ether-benzene solvent system to obtain the pure dl isomer.

General Protocol for Pinacol Rearrangement

This is a general procedure for the acid-catalyzed rearrangement of a vicinal diol.[8][12]

Materials:

-

This compound (meso, dl, or mixture)

-

Concentrated sulfuric acid (H₂SO₄) or another strong protic/Lewis acid

-

Ethyl acetate (B1210297)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice bath

Procedure:

-

Reaction Setup: Dissolve the diol in a suitable solvent like ethyl acetate in a round-bottom flask. Cool the flask in an ice bath.

-

Acid Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the cooled, stirring solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

-

Quenching: Once the reaction is complete, carefully quench by pouring the mixture into a beaker containing ice and saturated sodium bicarbonate solution to neutralize the acid.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate. Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude pinacolone (B1678379) product.

-

Purification: Purify the crude product by silica (B1680970) gel column chromatography or recrystallization as needed.

Conclusion

The meso and dl stereoisomers of this compound are classic examples used to illustrate fundamental principles of stereochemistry. Their distinct synthesis, separation, and characterization provide a practical framework for understanding diastereomeric relationships. Furthermore, the well-documented pinacol rearrangement of this diol offers an excellent model for studying carbocation intermediates and migratory aptitudes, making it a compound of enduring interest in both academic research and advanced organic synthesis.

References

- 1. This compound|2,3-Butanediol [benchchem.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. benchchem.com [benchchem.com]

- 4. lookchem.com [lookchem.com]

- 5. 2,3-Diphenyl-2,3-butanediol | C16H18O2 | CID 97886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. synarchive.com [synarchive.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Pinacol Rearrangement | NROChemistry [nrochemistry.com]

- 9. byjus.com [byjus.com]

- 10. academics.su.edu.krd [academics.su.edu.krd]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Illustrated Glossary of Organic Chemistry - Pinacol rearrangement; pinacol-pinacolone rearrangement [chem.ucla.edu]

An In-depth Technical Guide to the Pinacol Coupling Reaction for 2,3-Diphenylbutane-2,3-diol Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pinacol (B44631) coupling reaction for the synthesis of 2,3-Diphenylbutane-2,3-diol, a key intermediate in various organic syntheses. This document details the reaction mechanism, various experimental protocols with a focus on reproducibility, and quantitative data to facilitate methodology selection and optimization.

Core Concepts: The Pinacol Coupling Reaction

The pinacol coupling reaction is a carbon-carbon bond-forming reaction that involves the reductive coupling of two carbonyl groups from aldehydes or ketones to form a vicinal diol (a 1,2-diol).[1][2] The reaction is named after the product formed from the coupling of acetone, which is pinacol (2,3-dimethyl-2,3-butanediol). The synthesis of this compound from acetophenone (B1666503) is a classic example of this reaction.

The core of the reaction involves a one-electron reduction of the carbonyl group by an electron donor, leading to the formation of a ketyl radical anion.[1] Two of these radical anions then dimerize to form the vicinal diol product. A variety of reducing agents can be employed, including alkali metals, magnesium, and low-valent transition metal compounds.[3][4]

Reaction Mechanism

The generally accepted mechanism for the pinacol coupling of acetophenone to form this compound, particularly when using a metal reductant like magnesium, proceeds through the following key steps:

-

Single Electron Transfer (SET): An electron donor, such as a magnesium atom, transfers a single electron to the carbonyl group of two acetophenone molecules. This results in the formation of a resonance-stabilized ketyl radical anion.[1]

-

Dimerization: Two of these ketyl radical anions couple together, forming a carbon-carbon bond and a dianion intermediate, specifically a magnesium pinacolate in the case of a magnesium reductant.[1]

-

Protonation: The dianion is then protonated, typically by the addition of water or a dilute acid during the workup, to yield the final product, this compound.[1]

Quantitative Data on Synthesis Methods

The synthesis of this compound can be achieved through various methods, each with its own set of conditions, yields, and diastereoselectivities. Below is a summary of quantitative data from several key methodologies.

| Method | Reductant/Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Diastereomeric Ratio (dl:meso) |

| Metal-Mediated | ||||||

| Magnesium | Mg | Water | Room Temperature | 3-4 hours | 10-91 | Not specified |

| Sodium | Na | Anhydrous Ammonia | -78 | Not specified | 60-75 | Not specified |

| Zinc | Zn | aq. NH₄Cl/THF | Room Temperature | Not specified | Good | Not specified |

| Samarium(II) Iodide | SmI₂ (catalytic), Mg | THF | Room Temperature | Not specified | High | Up to 19:81 for aromatic aldehydes |

| Electrochemical | ||||||

| Boron-Doped Diamond Electrode | - | MeOH/H₂O | Room Temperature | Not specified | Good conversion | Not specified |

| Platinum Electrodes | - | Not specified | 0 | Not specified | 58 | 89:11 |

| Photochemical | ||||||

| UV Light | Isopropanol | Not specified | 20 days | High | Not specified | Not specified |

Experimental Protocols

This section provides detailed experimental methodologies for two common approaches to the synthesis of this compound.

Method 1: Magnesium-Mediated Pinacol Coupling

This protocol is a classic and cost-effective method for the pinacol coupling of acetophenone.

Materials:

-

Acetophenone

-

Magnesium turnings

-

Mercuric chloride (Caution: Highly toxic)

-

Anhydrous benzene (B151609) or toluene

-

Water

-

Sulfuric acid (10% aqueous solution)

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place magnesium turnings.

-

Add a solution of mercuric chloride in a small amount of anhydrous solvent (e.g., benzene or toluene) to activate the magnesium.

-

Once the magnesium is amalgamated (appears silvery), add a solution of acetophenone in the anhydrous solvent.

-

The reaction mixture is typically stirred and may be gently heated to initiate and sustain the reaction.

-

After the reaction is complete (as determined by thin-layer chromatography), the mixture is cooled to room temperature.

-

The reaction is quenched by the slow addition of water, followed by a dilute solution of sulfuric acid.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent.

-

The combined organic layers are washed with water, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization or column chromatography.

Method 2: Samarium(II) Iodide-Mediated Pinacol Coupling

This method often provides higher yields and diastereoselectivity compared to the magnesium-mediated approach.[3][5]

Materials:

-

Acetophenone

-

Samarium(II) iodide (SmI₂) solution in THF (typically 0.1 M)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

An appropriate proton source for quenching (e.g., methanol, water)

-

Saturated aqueous sodium thiosulfate (B1220275) solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Extraction solvent (e.g., ethyl acetate)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), place a solution of acetophenone in anhydrous THF.

-

Cool the solution to the desired temperature (often room temperature or below).

-

Slowly add the samarium(II) iodide solution in THF to the acetophenone solution with vigorous stirring. The characteristic deep blue or green color of SmI₂ should be maintained throughout the addition.

-

The reaction is typically rapid and can be monitored by the disappearance of the SmI₂ color.

-

Upon completion, the reaction is quenched by the addition of a proton source.

-

The reaction mixture is then diluted with an extraction solvent and washed sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.

-

The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by flash column chromatography or recrystallization.

Characterization of this compound

The synthesized this compound is a white solid. It exists as a mixture of two diastereomers: a meso compound and a racemic pair of enantiomers (dl).

| Property | Value |

| Molecular Formula | C₁₆H₁₈O₂ |

| Molecular Weight | 242.31 g/mol |

| Melting Point | 93-96 °C (mixture of isomers) |

| Boiling Point | 393.2 °C at 760 mmHg |

| ¹H NMR | Characteristic peaks for methyl and phenyl protons |

| ¹³C NMR | Characteristic peaks for methyl, quaternary, and phenyl carbons |

Conclusion

The pinacol coupling reaction is a robust and versatile method for the synthesis of this compound from acetophenone. The choice of reductant and reaction conditions can significantly impact the yield and diastereoselectivity of the product. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully synthesize and characterize this important vicinal diol for applications in drug development and organic synthesis.

References

An In-depth Technical Guide to the Photochemical Synthesis of 2,3-Diphenylbutane-2,3-diol from Acetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photochemical synthesis of 2,3-diphenylbutane-2,3-diol, also known as acetophenone (B1666503) pinacol (B44631), from acetophenone. This reaction is a classic example of a photochemical pinacol coupling, a powerful method for the formation of carbon-carbon bonds. This document details the reaction mechanism, experimental protocols, and relevant quantitative data to aid researchers in the successful execution and understanding of this synthesis.

Introduction

The photochemical dimerization of acetophenone to this compound is a well-established photoreduction reaction.[1] This process involves the excitation of acetophenone to a higher energy state upon absorption of ultraviolet light. The excited acetophenone then abstracts a hydrogen atom from a suitable donor, typically a secondary alcohol like isopropanol, to form a ketyl radical. Two of these ketyl radicals then couple to form the vicinal diol, this compound.[2] This reaction is of significant interest in organic synthesis as it provides a route to 1,2-diols, which are versatile intermediates for the synthesis of more complex molecules. The product exists as a mixture of meso and dl diastereomers.[3]

Reaction Mechanism and Experimental Workflow

The photochemical synthesis of this compound from acetophenone proceeds through a well-understood radical mechanism. The key steps are illustrated in the following diagram:

References

Physical and chemical properties of 2,3-Diphenylbutane-2,3-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,3-diphenylbutane-2,3-diol, a significant vicinal diol in synthetic organic chemistry. This document details its key physical constants, spectroscopic characteristics, and notable chemical reactions, including its synthesis and subsequent transformations. Detailed experimental protocols for pivotal reactions are provided to facilitate practical application. Furthermore, logical workflows and reaction pathways are visually represented using diagrams to enhance understanding. This guide is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Introduction

This compound, also known as acetophenone (B1666503) pinacol (B44631), is a white solid organic compound with the chemical formula C₁₆H₁₈O₂.[1][2] As a vicinal diol, its structure is characterized by two hydroxyl groups attached to adjacent carbon atoms, each of which is also bonded to a phenyl and a methyl group. This structure makes it a valuable intermediate in a variety of organic syntheses, most notably in the study and application of the pinacol rearrangement.[3] Its synthesis is a classic example of a pinacol coupling reaction.[3] This guide will provide an in-depth exploration of its properties, synthesis, and reactivity.

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and use in various experimental setups.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₈O₂ | [1][2] |

| Molecular Weight | 242.31 g/mol | [1][4] |

| CAS Number | 1636-34-6 | [1][2] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 93-96 °C | [5] |

| Boiling Point | 140-144 °C at 1.5 Torr | [5] |

| Density | 1.139 ± 0.06 g/cm³ (Predicted) | [5] |

| LogP | 2.80180 | [6] |

| Storage Temperature | 2-8°C | [5] |

Chemical Properties and Reactivity

This compound exhibits reactivity characteristic of vicinal diols, centered around its hydroxyl groups and the central carbon-carbon bond.

Synthesis

The primary synthetic route to this compound is the pinacol coupling reaction of acetophenone.[3] This reductive coupling of two ketone molecules can be achieved using various reducing agents.

Another significant synthetic method is the catalytic hydrogenation of 2,3-diphenylbutane-2,3-dione.[3] This method is noted for its efficiency and scalability.[3]

Synthesis pathways for this compound.

Key Reactions

The most characteristic reaction of this compound is the pinacol rearrangement .[3] When treated with acid, it undergoes a rearrangement to form 3,3-diphenyl-2-butanone (B8528689) (pinacolone).[7] This reaction proceeds through the formation of a carbocation intermediate, followed by a 1,2-migratory shift.[8][9]

The vicinal diol functionality can be cleaved oxidatively using reagents like periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄).[3] Milder oxidizing agents can convert the diol to the corresponding diketone, 2,3-diphenylbutane-2,3-dione.[3]

The hydroxyl groups can undergo substitution reactions. For instance, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can replace the hydroxyl groups with halogen atoms.

Major chemical transformations of this compound.

Spectroscopic Data

Spectroscopic analysis is essential for the characterization of this compound.

| Spectroscopy | Data | Reference(s) |

| ¹H NMR | Spectra available, with expected signals for methyl, phenyl, and hydroxyl protons. | [4] |

| ¹³C NMR | Spectra available, showing peaks for the methyl, aromatic, and hydroxyl-bearing carbons. | [4] |

| IR Spectroscopy | KBr wafer spectrum available. | [4] |

| Mass Spectrometry | GC-MS data available, with major fragments observed. | [2][4] |

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and reaction of this compound.

Synthesis via Pinacol Coupling of Acetophenone

This protocol describes a general procedure for the pinacol coupling of acetophenone to yield this compound.

Materials:

-

Acetophenone

-

Ferric hydroxide (B78521) (Fe(OH)₃)

-

Potassium iodide (KI)

-

5% Sodium hydroxide (NaOH) solution

-

Ethyl ether

-

Anhydrous magnesium sulfate

-

Saturated brine solution

Procedure: [6]

-

In a round-bottomed flask, combine acetophenone (1 mmol), ferric hydroxide (0.1 mmol), and 5% sodium hydroxide solution (5 ml).

-

Add potassium iodide (3 mmol) to the mixture.

-

Stir the reaction mixture at 40°C under a nitrogen atmosphere for 12 hours.

-

After the reaction is complete, extract the mixture with ethyl ether.

-

Wash the organic phase with saturated brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the organic phase in vacuo to obtain the crude product.

-

The ratio of meso to dl isomers can be determined by ¹H NMR analysis of the crude product.[6]

Workflow for the synthesis of this compound.

Pinacol Rearrangement

This protocol outlines the acid-catalyzed rearrangement of this compound.

Materials:

-

This compound

-

Sulfuric acid (H₂SO₄)

-

Water

-

Organic solvent (e.g., diethyl ether)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound in a suitable solvent in a round-bottom flask.

-

Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

-

Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography.

-

Once the reaction is complete, quench it by adding cold water.

-

Extract the product with an organic solvent.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude pinacolone product.

Biological Relevance

While this compound is primarily utilized as a synthetic intermediate, it has been identified as a potential endocrine-disrupting compound.[4] This contrasts with its parent compound, 2,3-butanediol (B46004), which is a common product of microbial fermentation and has various biological applications.[10] The biological activity of this compound itself is not extensively documented, and its primary relevance in the context of drug development is as a building block for more complex molecules.

Conclusion

This compound is a versatile and important compound in organic synthesis. Its well-defined physical properties and predictable reactivity, particularly the pinacol rearrangement, make it a valuable tool for chemists. The experimental protocols provided in this guide offer a practical basis for its synthesis and further chemical transformations. For researchers and professionals in drug development, a thorough understanding of this compound's chemistry is essential for its effective application in the synthesis of novel and complex molecular architectures. Further investigation into its potential biological activities may reveal new applications for this compound and its derivatives.

References

- 1. Isolation of (+)-1,4-diphenylbutane-2,3-diol from post-mortem liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,3-Butanediol, 2,3-diphenyl- [webbook.nist.gov]

- 3. This compound|2,3-Butanediol [benchchem.com]

- 4. 2,3-Diphenyl-2,3-butanediol | C16H18O2 | CID 97886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,3-DIPHENYL-2,3-BUTANEDIOL | 1636-34-6 [chemicalbook.com]

- 6. tandfonline.com [tandfonline.com]

- 7. scielo.br [scielo.br]

- 8. academics.su.edu.krd [academics.su.edu.krd]

- 9. Pinacol Rearrangement - Chemistry Steps [chemistrysteps.com]

- 10. Biological production of 2,3-butanediol - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2,3-Diphenylbutane-2,3-diol Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the diastereomers of 2,3-diphenylbutane-2,3-diol: the meso and racemic (dl) forms. This document details nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, experimental protocols for obtaining this data, and logical workflows for spectroscopic analysis.

Introduction

This compound, also known as acetophenone (B1666503) pinacol, is a vicinal diol that exists as two stereoisomers: a meso compound and a pair of enantiomers (racemic mixture). The distinct spatial arrangement of the phenyl and hydroxyl groups in these diastereomers leads to unique spectroscopic signatures, which are crucial for their identification and characterization in various chemical processes, including synthesis and drug development. This guide serves as a practical resource for the spectroscopic analysis of these important compounds.

Data Presentation

The following tables summarize the key spectroscopic data for the meso and racemic isomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Isomer | Solvent | Chemical Shift (δ) of -OH protons (ppm) |

| meso | Acetone | ~3.90 |

| dl (racemic) | Acetone | ~4.17 |

Note: The chemical shifts of hydroxyl protons are concentration and solvent dependent. The values presented are based on reported data where the dl isomer's hydroxyl resonance is at a lower field (higher ppm) than the meso isomer's due to differences in hydrogen bonding.[1]

Table 2: ¹³C NMR Spectroscopic Data

| Isomer | Solvent | Chemical Shift (δ) (ppm) |

| meso | Not Specified | Data not explicitly found in a comparative format. |

| dl (racemic) | Not Specified | Data not explicitly found in a comparative format. |

Further investigation of spectral databases is recommended for detailed ¹³C NMR assignments.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

| Isomer | Functional Group | Wavenumber (cm⁻¹) | Characteristics |

| meso | O-H stretch | Not specified | - |

| dl (racemic) | O-H stretch | Broad band | Indicative of strong intermolecular and/or intramolecular hydrogen bonding.[1] |

The NIST WebBook provides access to the IR spectrum of 2,3-diphenyl-2,3-butanediol, which can be used as a reference.[2]

Experimental Protocols

Detailed methodologies for the synthesis, separation, and spectroscopic analysis of this compound isomers are provided below.

Synthesis and Isomer Separation

A common method for the synthesis of this compound is the photochemical reduction of acetophenone.

Protocol for Synthesis and Separation:

-

Reaction Setup: Dissolve acetophenone in isopropanol (B130326) in a quartz reaction vessel. Add a drop of acetic acid.

-

Irradiation: Stir the solution and irradiate with a high-pressure mercury lamp (e.g., 100-watt Hanovia lamp) for an extended period (e.g., 5-20 days).[1]

-

Workup: After the reaction is complete, remove the solvent under reduced pressure to obtain a mixture of the meso and dl isomers.

-

Separation of the dl-isomer: The dl-isomer can be purified by repeated crystallizations from a petroleum ether-benzene solvent system.[1]

-

Separation of the meso-isomer: The meso-isomer can be isolated from the mixture by column chromatography on alumina, eluting with benzene.[1]

NMR Spectroscopy

Protocol for ¹H NMR Analysis:

-

Sample Preparation: Dissolve a small amount (5-10 mg) of the purified isomer in a deuterated solvent (e.g., acetone-d₆, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer (e.g., Varian A-60 or higher).[1]

-

Data Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Analysis: Process the spectrum to determine the chemical shifts of the different protons. The hydroxyl proton signals are of particular interest for distinguishing between the isomers.

Infrared (IR) Spectroscopy

Protocol for IR Analysis:

-

Sample Preparation (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Instrument Setup: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Data Acquisition: Record the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands, paying close attention to the O-H stretching region to differentiate between the isomers based on the broadness of the peak.[1]

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the synthesis, separation, and analysis of the this compound isomers.

References

The Pinacol Rearrangement: A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and history of the pinacol (B44631) rearrangement, a cornerstone of organic synthesis. We will delve into the initial observations, the structural elucidations that corrected early misconceptions, and the mechanistic understanding that solidified its place in the canon of organic chemistry. This guide presents historical data, experimental considerations, and visual representations of the key concepts to provide a comprehensive resource for professionals in the chemical sciences.

The Dawn of a New Rearrangement: Fittig's Serendipitous Discovery

The story of the pinacol rearrangement begins in 1860 with the work of German chemist Wilhelm Rudolph Fittig.[1][2] While investigating the derivatives of acetone, Fittig reported the treatment of a substance he called "paraceton" with sulfuric acid.[1][2] At the time, the structural theory of organic chemistry was in its infancy, and Fittig, like many of his contemporaries, held incorrect notions about the structure of acetone. His "paraceton" was, in fact, 2,3-dimethyl-2,3-butanediol, which would later be named pinacol.

Fittig's experiments marked the first documented instance of what is now known as the pinacol rearrangement. However, the true nature of the transformation remained elusive. Fittig struggled to elucidate the structure of the product, a testament to the limited analytical techniques of the era and the then-unprecedented nature of a skeletal rearrangement.

Unraveling the Puzzle: Butlerov's Structural Elucidation

The correct structures of both the starting material (pinacol) and the rearranged product (pinacolone) were finally established in 1873 by the Russian chemist Aleksandr Butlerov.[1] Butlerov's work was a landmark achievement, not only for clarifying the pinacol rearrangement but also for introducing the revolutionary concept of carbon skeletal rearrangements in organic chemistry. His insights laid the groundwork for understanding a wide array of molecular transformations.

The initial confusion and eventual clarification of the pinacol rearrangement underscore the pivotal developments in chemical theory during the 19th century. The journey from Fittig's initial observation to Butlerov's definitive structural proof highlights the challenges and triumphs of early organic chemists.

Historical Timeline of the Pinacol Rearrangement's Discovery

References

The Cornerstone of Modern Synthesis: An In-depth Guide to Vicinal Diols

For Researchers, Scientists, and Drug Development Professionals

Vicinal diols, organic compounds featuring hydroxyl groups on adjacent carbon atoms, are fundamental structural motifs in a vast array of biologically significant molecules and serve as critical intermediates in organic synthesis.[1] Their stereochemical complexity and versatile reactivity make them invaluable building blocks in the pharmaceutical industry for the synthesis of complex molecules, including numerous natural products and drugs.[2][3] This technical guide provides a comprehensive overview of the core methodologies for the synthesis of vicinal diols, detailed experimental protocols for key reactions, and a summary of their applications in drug development.

Core Synthetic Methodologies

The stereoselective synthesis of vicinal diols is a central theme in modern organic chemistry. Several powerful methods have been developed to control the absolute and relative stereochemistry of the two hydroxyl groups.

Dihydroxylation of Alkenes

The most direct and common approach to vicinal diols is the dihydroxylation of alkenes.[4] This can be achieved through various reagents and catalytic systems, leading to either syn- or anti-diols.

Osmium-Catalyzed Dihydroxylation: Osmium tetroxide (OsO₄) is a highly reliable and efficient reagent for the syn-dihydroxylation of alkenes.[4] Due to its toxicity and expense, it is typically used in catalytic amounts in conjunction with a stoichiometric co-oxidant.[5][6]

-

Upjohn Dihydroxylation: This method utilizes N-methylmorpholine N-oxide (NMO) as the stoichiometric oxidant to regenerate the Os(VIII) species from the Os(VI) intermediate formed after the dihydroxylation step.[7][8][9] It is a versatile method applicable to a wide range of alkenes.[4]

-

Sharpless Asymmetric Dihydroxylation (SAD): A landmark achievement in asymmetric catalysis, the SAD allows for the enantioselective synthesis of chiral vicinal diols from prochiral alkenes.[10] This method employs a catalytic amount of OsO₄, a stoichiometric oxidant (typically K₃[Fe(CN)₆] or NMO), and a chiral ligand derived from cinchona alkaloids, such as dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ).[5] The choice of ligand dictates the facial selectivity of the dihydroxylation. Commercially available reagent mixtures, known as AD-mix-α (containing (DHQ)₂-PHAL) and AD-mix-β (containing (DHQD)₂-PHAL), have made this powerful transformation readily accessible.[2][10]

Manganese-Based Dihydroxylation: Potassium permanganate (B83412) (KMnO₄) can also be used for the syn-dihydroxylation of alkenes under cold, alkaline conditions. However, this method is often less selective and can lead to over-oxidation and cleavage of the carbon-carbon bond.[11]

Prévost and Woodward Dihydroxylation: These related methods provide access to anti- and syn-diols, respectively, from alkenes using iodine and a silver salt of a carboxylic acid.[12]

-

Prévost Reaction: The reaction of an alkene with iodine and silver benzoate (B1203000) in an anhydrous solvent leads to the formation of a trans-dibenzoate, which upon hydrolysis yields an anti-diol.[13][14] The reaction proceeds through a cyclic iodonium (B1229267) ion intermediate.[14]

-

Woodward Reaction: When the reaction is carried out in the presence of water, the intermediate oxonium ion is intercepted by water, leading to the formation of a cis-hydroxy acetate (B1210297), which upon hydrolysis gives a syn-diol.[12][15]

Reductive Coupling of Carbonyl Compounds: The Pinacol (B44631) Coupling

The pinacol coupling reaction is a powerful method for the synthesis of vicinal diols through the reductive homocoupling of aldehydes or ketones.[16][17] This reaction forms a carbon-carbon bond between the two carbonyl carbons, yielding a symmetrically substituted 1,2-diol.[18] The reaction is typically promoted by a one-electron reducing agent, such as magnesium, to generate ketyl radical anion intermediates that then dimerize.[16][19]

Enzymatic Synthesis

Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral vicinal diols.[20] Enzymes such as lyases and oxidoreductases can be used in cascade reactions to produce all possible stereoisomers of aliphatic vicinal diols with high enantiomeric and diastereomeric purity.[20] For instance, the combination of a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent carboligase and an alcohol dehydrogenase can be employed for the stereoselective synthesis of vicinal diols from inexpensive aldehydes.[21]

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool for the enantioselective functionalization of vicinal diols. Chiral organocatalysts can be used for the desymmetrization of meso-diols through selective acylation or silylation, providing access to chiral diol derivatives.[22][23]

Quantitative Data Presentation

The following tables summarize representative quantitative data for the key synthetic methods described above.

Table 1: Sharpless Asymmetric Dihydroxylation of Various Alkenes

| Alkene Substrate | Ligand | Co-oxidant | Yield (%) | ee (%) | Reference |

| Styrene | (DHQD)₂-PHAL (AD-mix-β) | K₃[Fe(CN)₆] | 94 | 97 | [10] |

| trans-Stilbene | (DHQD)₂-PHAL (AD-mix-β) | K₃[Fe(CN)₆] | 99 | >99 | [10] |

| 1-Decene | (DHQ)₂-PHAL (AD-mix-α) | K₃[Fe(CN)₆] | 85 | 92 | [5] |

| α,β-Unsaturated ester | AD-mix-β | K₃[Fe(CN)₆] | 89.9 | 98 | [24] |

Table 2: Diastereoselective Synthesis of Vicinal Diols

| Reaction | Substrate | Reagents | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |

| Upjohn Dihydroxylation | Cyclohexene | OsO₄ (cat.), NMO | >99:1 | High | [7] |

| Prévost Reaction | Cyclohexene | I₂, Silver Benzoate | 1:>99 | High | [13] |

| Woodward Reaction | Cyclohexene | I₂, Silver Acetate, H₂O | >99:1 | High | [12] |

| Pinacol Coupling | Acetone | Mg amalgam, H₂O | - | High | [25] |

Experimental Protocols

General Procedure for Sharpless Asymmetric Dihydroxylation

-

Reagent Preparation: A commercially available AD-mix (α or β, 1.4 g per mmol of alkene) is dissolved in a 1:1 mixture of tert-butanol (B103910) and water (5 mL each per mmol of alkene).

-

Reaction Setup: The alkene (1 mmol) is added to the stirred AD-mix solution at room temperature. For less reactive alkenes, the mixture can be cooled to 0 °C before the addition of the alkene.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 6-24 hours.

-

Workup: Solid sodium sulfite (B76179) (1.5 g) is added, and the mixture is stirred for 1 hour. Ethyl acetate (10 mL) is added, and the layers are separated. The aqueous layer is extracted with ethyl acetate (3 x 10 mL).

-

Purification: The combined organic layers are washed with 2 M NaOH, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the chiral vicinal diol.[5]

General Procedure for Pinacol Coupling Reaction

-

Reaction Setup: To a flask containing magnesium turnings (2.2 eq) and a crystal of iodine under an inert atmosphere (e.g., argon), a solution of the carbonyl compound (1 eq) in anhydrous toluene (B28343) is added.

-

Reaction Initiation: The mixture is heated to reflux. The disappearance of the iodine color indicates the activation of magnesium.

-

Reaction Progress: The reaction is maintained at reflux and monitored by TLC.

-

Workup: The reaction mixture is cooled to 0 °C, and saturated aqueous ammonium (B1175870) chloride solution is added slowly. The mixture is filtered, and the filtrate is extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by recrystallization or column chromatography to yield the vicinal diol.[16][18]

Mandatory Visualizations

Reaction Mechanisms

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Caption: Mechanism of the Pinacol Coupling Reaction.

Experimental Workflow

Caption: General experimental workflow for alkene dihydroxylation.

Applications in Drug Development

Vicinal diols are crucial structural motifs in a wide range of pharmaceuticals and are key intermediates in their synthesis.[1][26] The ability to introduce this functionality with high stereocontrol is often a critical step in the total synthesis of complex drug molecules.

-

Natural Product Synthesis: Many biologically active natural products, which are often starting points for drug discovery, contain the vicinal diol moiety. The Sharpless Asymmetric Dihydroxylation has been instrumental in the synthesis of numerous such compounds, including the anticancer agent Taxol and the antiviral agent oseltamivir (B103847) (Tamiflu).[2][16]

-

Carbohydrate Chemistry: Vicinal diols are the defining feature of carbohydrates. The stereoselective synthesis of diols is fundamental to the synthesis of oligosaccharides and glycoconjugates, which are important targets in drug development for their roles in biological recognition processes.[4]

-

Asymmetric Synthesis: Chiral vicinal diols are versatile chiral building blocks that can be converted into other important functional groups, such as amino alcohols and epoxides, which are prevalent in pharmaceuticals.[27] For example, (R)-1,2-butanediol is used in the synthesis of the antiepileptic drug levetiracetam.[20]

Conclusion

The synthesis of vicinal diols, particularly in a stereoselective manner, is a cornerstone of modern organic synthesis with profound implications for drug discovery and development. The methodologies outlined in this guide, from the robust and predictable Sharpless Asymmetric Dihydroxylation to the classic Pinacol coupling, provide chemists with a powerful toolkit to access these valuable compounds. A thorough understanding of these reactions, their mechanisms, and their practical application is essential for any researcher, scientist, or drug development professional working at the forefront of chemical and pharmaceutical sciences.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Studies directed toward the exploitation of vicinal diols in the synthesis of (+)-nebivolol intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dihydroxylation - Wikipedia [en.wikipedia.org]

- 5. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Upjohn Dihydroxylation [organic-chemistry.org]

- 8. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]

- 9. synarchive.com [synarchive.com]

- 10. grokipedia.com [grokipedia.com]

- 11. Diol - Wikipedia [en.wikipedia.org]

- 12. differencebetween.com [differencebetween.com]

- 13. chemistnotes.com [chemistnotes.com]

- 14. Prevost Reaction [organic-chemistry.org]

- 15. lms.durgapurgovtcollege.ac.in [lms.durgapurgovtcollege.ac.in]

- 16. Pinacol coupling reaction - Wikipedia [en.wikipedia.org]

- 17. Pinacol_coupling_reaction [chemeurope.com]

- 18. Pinacol Coupling Reaction [organic-chemistry.org]

- 19. Pinacol coupling reaction - Sciencemadness Wiki [sciencemadness.org]

- 20. juser.fz-juelich.de [juser.fz-juelich.de]

- 21. [PDF] Stereoselective synthesis of vicinal diols with enzymatic cascade reactions | Semantic Scholar [semanticscholar.org]

- 22. Recent progress in selective functionalization of diols via organocatalysis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00645G [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. alfa-chemistry.com [alfa-chemistry.com]

- 25. Pinacol Pinacolone Rearrangement: Mechanism & Applications | AESL [aakash.ac.in]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

Electron ionization mass spectrum of 2,3-Diphenylbutane-2,3-diol

An In-depth Technical Guide to the Electron Ionization Mass Spectrum of 2,3-Diphenylbutane-2,3-diol

This guide provides a comprehensive overview of the electron ionization mass spectrum of this compound, tailored for researchers, scientists, and professionals in drug development. The document details the fragmentation patterns, experimental protocols, and quantitative mass spectral data for this compound.

Overview of this compound

This compound, also known as acetophenone (B1666503) pinacol, is a vicinal diol with the chemical formula C₁₆H₁₈O₂ and a molecular weight of approximately 242.32 g/mol .[1][2] Its structure features two phenyl groups and two hydroxyl groups attached to a butane (B89635) backbone, leading to characteristic fragmentation patterns under electron ionization.

Electron Ionization Mass Spectrum Data

The electron ionization (EI) mass spectrum of this compound is characterized by several key fragment ions. A comprehensive summary of the most significant peaks, their mass-to-charge ratio (m/z), and relative intensity is presented in the table below. This data is crucial for the identification and structural elucidation of the compound.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 43 | 28.9 | [C₃H₇]⁺ |

| 77 | 14.8 | [C₆H₅]⁺ |

| 105 | 100.0 | [C₆H₅CO]⁺ |

| 121 | 85.9 | [C₈H₉O]⁺ |

| 122 | 14.1 | [C₈H₁₀O]⁺ |

| 242 | Not Observed | [C₁₆H₁₈O₂]⁺• (Molecular Ion) |

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Fragmentation Pathway

Under electron ionization, this compound undergoes fragmentation primarily through alpha-cleavage, a common pathway for alcohols.[3][4] The high energy of the electron beam (typically 70 eV) leads to the formation of a molecular ion which is often unstable and not observed in the spectrum.[5] This molecular ion then fragments to produce more stable carbocations.

The logical flow of the fragmentation process is as follows:

-

Ionization: The molecule is ionized by losing an electron, forming the molecular ion [C₁₆H₁₈O₂]⁺•.

-

Alpha-Cleavage: The bond between the two tertiary carbons bearing the hydroxyl and phenyl groups cleaves. This is the most favorable fragmentation pathway as it leads to the formation of a highly stable, resonance-stabilized acylium ion.

-

Formation of the Base Peak (m/z 105): The primary fragmentation event is the cleavage of the C2-C3 bond, resulting in the formation of the benzoyl cation ([C₆H₅CO]⁺) with an m/z of 105. This is the most abundant ion in the spectrum (the base peak).

-

Formation of Other Key Fragments:

-

m/z 121: This prominent peak corresponds to the [C₆H₅C(OH)CH₃]⁺ ion, which is also a product of the initial alpha-cleavage.

-

m/z 77: The phenyl cation ([C₆H₅]⁺) is formed by the loss of a carbonyl group from the benzoyl cation.

-

m/z 43: This peak is attributed to the isopropyl cation ([C₃H₇]⁺).

-

The fragmentation pathway is visualized in the following diagram:

Experimental Protocol

The following outlines a general experimental protocol for obtaining the electron ionization mass spectrum of a solid organic compound like this compound.

4.1. Sample Preparation

-

Purity: Ensure the sample is of high purity to avoid interference from impurities in the mass spectrum.[5]

-

Sample Introduction: For a solid, non-volatile sample, a direct insertion probe is typically used.[6]

-

Loading: A small amount of the solid sample (typically a few micrograms) is placed in a capillary tube at the tip of the probe.

4.2. Mass Spectrometer Parameters

A general workflow for acquiring the mass spectrum is depicted below:

Typical Instrument Settings:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV[5]

-

Ion Source Temperature: 200-250 °C

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 40-300

-

Vacuum Pressure: Approximately 10⁻⁶ to 10⁻⁷ Torr

This technical guide provides a detailed analysis of the electron ionization mass spectrum of this compound, offering valuable data and insights for researchers and scientists in relevant fields. The provided information on fragmentation patterns and experimental protocols serves as a practical resource for the identification and characterization of this and similar compounds.

References

- 1. Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,3-Butanediol, 2,3-diphenyl- [webbook.nist.gov]

- 3. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 6. Electrospray Ionization on Solid Substrates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Diastereoselective Synthesis of 2,3-Diphenylbutane-2,3-diol

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Diphenylbutane-2,3-diol, also known as hydrobenzoin, is a vicinal diol that serves as a crucial building block in organic synthesis, particularly as a precursor for chiral ligands and auxiliaries. The stereochemical control during its synthesis is of paramount importance. This document provides detailed protocols for two primary diastereoselective methods for synthesizing this compound: the reduction of benzil (B1666583) and the pinacol (B44631) coupling of acetophenone (B1666503). It includes quantitative data on yields and diastereoselectivity, experimental workflows, and a comparative overview of the synthetic pathways.

Introduction

The synthesis of stereochemically pure compounds is a cornerstone of modern drug development and materials science. This compound possesses two stereocenters, leading to the existence of three stereoisomers: a pair of enantiomers ((R,R) and (S,S)) and a meso compound ((R,S)). The ability to selectively synthesize one diastereomer over the others is a significant challenge and a topic of extensive research. This note details robust and reproducible methods to achieve high diastereoselectivity in the preparation of this important diol.

The two methods presented herein are the diastereoselective reduction of benzil using sodium borohydride (B1222165), which preferentially yields the meso isomer, and the pinacol coupling of acetophenone, a classic carbon-carbon bond-forming reaction where selectivity can be influenced by the choice of reducing agent.[1][2][3]

Synthetic Pathways Overview

The selection of a synthetic strategy depends on the desired diastereomer and the available starting materials. The two primary routes discussed offer different levels of stereocontrol and proceed via distinct mechanisms.

Caption: Synthetic routes to this compound.

Experimental Protocols

Method 1: Diastereoselective Reduction of Benzil

This protocol describes the reduction of benzil using sodium borohydride (NaBH₄), which stereoselectively produces meso-hydrobenzoin.[1][4][5] The hydride attacks the carbonyl groups, leading to the diol.[6]

Materials:

-

Benzil

-

95% Ethanol

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

50-mL Erlenmeyer flask or culture tube

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate

-

Büchner funnel and filter paper

-

Ice bath

Procedure:

-

Reaction Setup: To a 50-mL Erlenmeyer flask, add 0.5 g of benzil (2.38 mmol) and 5 mL of 95% ethanol.[5] Note that the benzil may not dissolve completely.

-

Addition of Reducing Agent: While stirring, carefully add 0.1 g of sodium borohydride (2.64 mmol) to the suspension. The yellow color of the benzil should fade as the reaction proceeds.

-

Reaction: Allow the mixture to stir at room temperature for approximately 15-20 minutes. The reaction is typically complete when the solution becomes colorless.[5]

-

Hydrolysis: Add 5 mL of deionized water to the flask and gently heat the mixture to a boil to hydrolyze the intermediate borate (B1201080) ester.[1]

-

Crystallization: If the solution is not clear, filter it while hot. Add more water dropwise to the clear solution until it begins to appear cloudy. Set the flask aside to cool to room temperature, then place it in an ice bath for 20-30 minutes to maximize crystallization.[1]

-

Isolation: Collect the white crystalline product ("lustrous thin plates") by vacuum filtration using a Büchner funnel.[1]

-

Drying: Wash the crystals with a small amount of cold water, then allow them to air dry on the filter paper. Determine the mass, yield, and melting point (literature MP for meso-hydrobenzoin: 137–139 °C).[4]

Method 2: Pinacol Coupling of Acetophenone

This protocol outlines a general procedure for the reductive coupling of acetophenone to form this compound. This reaction can be mediated by various reducing agents, such as magnesium or samarium(II) iodide.[3][7]

Materials:

-

Acetophenone

-

Magnesium turnings

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Inert atmosphere setup (e.g., Nitrogen or Argon)

-

Reflux condenser

-

Aqueous work-up solution (e.g., dilute HCl or NH₄Cl solution)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add magnesium turnings.

-

Initiation: Add a solution of acetophenone in anhydrous THF to the flask. Gentle heating or the addition of an initiator (like a small crystal of iodine) may be required to start the reaction.

-

Reaction: Once initiated, the reaction is often exothermic. Stir the mixture and maintain a gentle reflux until the magnesium is consumed or the reaction is complete (monitor by TLC).

-

Quenching: Cool the reaction mixture in an ice bath and carefully quench it by the slow addition of an aqueous solution (e.g., 1 M HCl). This will dissolve the magnesium salts and protonate the diolate intermediate.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product, a mixture of dl and meso diastereomers, can be purified by column chromatography or recrystallization to isolate the desired isomer.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of this compound.

Caption: General workflow for chemical synthesis and analysis.

Quantitative Data Summary